Benzene, 1-(1,2-diphenylethyl)-4-methyl-
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Overview
Description
Benzene, 1-(1,2-diphenylethyl)-4-methyl- is an organic compound characterized by a benzene ring substituted with a 1,2-diphenylethyl group and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,2-diphenylethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2-diphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,2-diphenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction may produce diphenylethane derivatives.
Scientific Research Applications
Benzene, 1-(1,2-diphenylethyl)-4-methyl- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-(1,2-diphenylethyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of activities.
Comparison with Similar Compounds
Similar Compounds
Stilbene: An organic compound with a similar diphenylethylene structure but without the methyl substitution.
Phenylacetaldehyde: Contains a phenyl group and an aldehyde functional group, differing in structure and reactivity.
Uniqueness
Benzene, 1-(1,2-diphenylethyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
67879-22-5 |
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Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-14-20(15-13-17)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3 |
InChI Key |
PQGQBKVVEREGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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